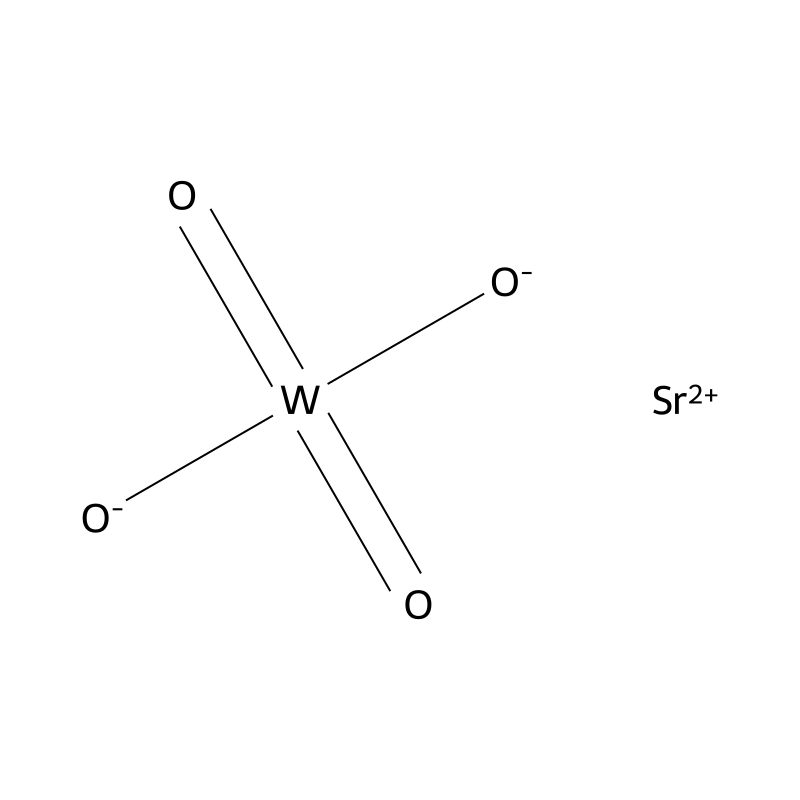Strontium tungsten oxide (SrWO4)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Photocatalysis
SrWO4 exhibits photocatalytic activity, meaning it can use light to drive chemical reactions. This property makes it a potential candidate for:
- Water purification: Studies have shown SrWO4's ability to degrade organic pollutants and bacteria in water under light irradiation .
- Hydrogen production: Researchers are exploring SrWO4 as a photocatalyst for water splitting, generating hydrogen fuel through a light-driven process .
Electrochromic Devices
SrWO4 demonstrates electrochromic behavior, meaning its color changes with applied voltage. This characteristic makes it suitable for:
- Smart windows: SrWO4-based thin films can be integrated into windows to control light transmission and regulate building temperature based on electrical signals .
- Display technology: Research explores SrWO4's potential application in electrochromic displays due to its fast switching times and good color contrast .
Other Research Areas
Beyond the aforementioned applications, SrWO4 is being investigated for its potential use in:
Strontium tungsten oxide, with the chemical formula SrWO4, is a compound belonging to the family of tungstates. It is characterized by its unique crystal structure, which typically adopts a scheelite-type tetragonal form. This compound exhibits interesting optical and electronic properties, making it a subject of extensive research in materials science. Strontium tungsten oxide is known for its high stability and resistance to radiation, which enhances its potential applications in various fields.
Research into the biological activity of strontium tungsten oxide has indicated potential applications in biomedicine, particularly in drug delivery systems and as a contrast agent in imaging techniques. The compound's biocompatibility stems from its chemical stability and non-toxic nature. Studies have suggested that strontium tungsten oxide can influence cellular behavior, although further research is necessary to fully understand its biological interactions and applications.
Strontium tungsten oxide can be synthesized using various methods:
- Solid-State Reaction: This traditional method involves mixing strontium carbonate and tungsten trioxide at high temperatures.
- Hydrothermal Synthesis: Involves the use of water at high temperatures and pressures to facilitate the reaction between precursors.
- Sol-Gel Method: A chemical solution process that allows for better control over the material's morphology.
- Electrochemical Synthesis: A method that utilizes electrochemical techniques to produce strontium tungsten oxide with controlled crystallite shapes .
- Molten Salt Method: This low-temperature technique allows for the formation of nanoparticles with unique properties .
Interaction studies involving strontium tungsten oxide focus on its behavior when combined with other materials or under specific conditions. For instance, research has shown that strontium tungsten oxide can form heterojunctions with titanium dioxide, enhancing photocatalytic efficiency for various reactions . Additionally, studies on its electrocatalytic properties reveal how it interacts with different electrolytes, impacting its performance in energy-related applications .
Strontium tungsten oxide shares similarities with other metal tungstates, such as calcium tungstate and barium tungstate. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Crystal Structure | Notable Properties |
|---|---|---|---|
| Strontium Tungsten Oxide | SrWO4 | Tetragonal | High stability, excellent photocatalytic activity |
| Calcium Tungstate | CaWO4 | Tetragonal | Used in scintillation detectors |
| Barium Tungstate | BaWO4 | Tetragonal | Exhibits luminescent properties |
| Lead Tungstate | PbWO4 | Tetragonal | High refractive index |
Strontium tungsten oxide is unique due to its superior photocatalytic properties compared to calcium and barium tungstates, making it particularly valuable in environmental applications.
GHS Hazard Statements
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








